methyl 5-cyclohexyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-cyclohexyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyclohexyl-1H-pyrrole-2-carboxylate typically involves the condensation of a cyclohexyl-substituted aldehyde with an appropriate amine, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine, which undergoes acid-mediated cyclization to form the pyrrole ring . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyclohexyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Pyrrole-2-methanol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Methyl 5-cyclohexyl-1H-pyrrole-2-carboxylate has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-cyclohexyl-1H-pyrrole-2-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biological pathways. The cyclohexyl group can enhance its binding affinity to certain molecular targets, potentially affecting signal transduction pathways or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-pyrrole-2-carboxylate: Lacks the cyclohexyl group, which may result in different chemical and biological properties.
Methyl 1-methylpyrrole-2-carboxylate: Contains a methyl group instead of a cyclohexyl group, affecting its reactivity and applications.
Uniqueness
Methyl 5-cyclohexyl-1H-pyrrole-2-carboxylate is unique due to the presence of the cyclohexyl group, which can influence its steric and electronic properties
Properties
IUPAC Name |
methyl 5-cyclohexyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h7-9,13H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYLWZVVLWUHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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